5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid

説明

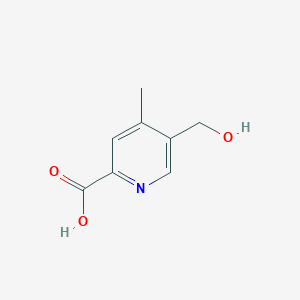

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 4-methylpyridine.

Hydroxymethylation: The 4-methylpyridine undergoes hydroxymethylation at the 5-position using formaldehyde and a base such as sodium hydroxide.

Carboxylation: The hydroxymethylated product is then subjected to carboxylation at the 2-position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Decarboxylative Halogenation

The carboxylic acid group can undergo decarboxylative halogenation, a reaction where CO₂ is eliminated, forming halide derivatives. This process typically involves radical intermediates and requires halogen donors (e.g., Br₂ or CCl₄) under light or thermal conditions. For example, decarboxylative bromination of pyridine carboxylic acids often proceeds via homolytic cleavage of acyloxy radicals, leading to alkyl halides .

Reagents/Conditions : Br₂, light, or heat.

Product : 5-(Hydroxymethyl)-4-methylpyridine-2-bromide (hypothetical).

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) can oxidize to form a ketone (e.g., -CO) under oxidizing conditions. This reaction is analogous to the oxidation of primary alcohols to ketones via reagents like KMnO₄ or CrO₃. For instance, hydroxymethyl-substituted pyridines often undergo oxidation to form carbonyl-containing derivatives .

Reagents/Conditions : KMnO₄ (acidic), CrO₃.

Product : 5-(Carboxy)-4-methylpyridine-2-carboxylic acid (if both groups oxidize) or 5-(Ketomethyl)-4-methylpyridine-2-carboxylic acid.

Esterification of the Carboxylic Acid

The carboxylic acid can react with alcohols (e.g., ethanol) via Fischer esterification or using coupling agents (e.g., HATU, DCC) to form esters. This reaction is common in pyridine carboxylic acids, as seen in analogous compounds like ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate .

Reagents/Conditions : R-OH, H₂SO₄ (catalyst), or HATU/DCC.

Product : Alkyl ester (e.g., ethyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate).

Reduction of the Carboxylic Acid

Reduction of the carboxylic acid group to a primary alcohol typically involves LiAlH₄ or NaBH₄. For example, pyridine carboxylic acids often undergo reduction to form alcohols, which can further react (e.g., oxidation) .

Reagents/Conditions : LiAlH₄, THF.

Product : 2-Hydroxymethyl-5-(hydroxymethyl)-4-methylpyridine.

Substitution Reactions

The hydroxymethyl group can undergo nucleophilic substitution (e.g., with halides) or protection/deprotection (e.g., silylation). For instance, hydroxymethyl groups in pyridines may react with methylating agents (e.g., CH₃I) under basic conditions .

Reagents/Conditions : CH₃I, NaH (base).

Product : 5-(Methoxymethyl)-4-methylpyridine-2-carboxylic acid.

Key Reagents and Reaction Parameters

Biological and Industrial Relevance

While direct data on this compound is limited, analogous pyridine derivatives (e.g., 5-aminoalkyl-substituted pyridine-2,4-dicarboxylates) show enzyme-inhibiting properties, such as JMJD5 inhibition . The carboxylic acid and hydroxymethyl groups may influence binding to target proteins, suggesting potential applications in drug discovery.

Structural and Mechanistic Insights

-

Hydrogen Bonding : Hydroxymethyl groups can participate in intermolecular hydrogen bonding, as observed in ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate .

-

Electron-Withdrawing Effects : The carboxylic acid group (-COOH) enhances the electron-deficient nature of the pyridine ring, influencing nucleophilic substitution reactions.

-

Steric Effects : The methyl group at position 4 may sterically hinder reactions at adjacent positions, directing reactivity to the hydroxymethyl and carboxylic acid groups.

Challenges and Considerations

-

Selectivity : Oxidation of the hydroxymethyl group may compete with decarboxylation, requiring precise control of reaction conditions.

-

Stability : The carboxylic acid group’s acidity (pKa ~3–5) necessitates careful pH management during reactions.

-

Biodegradation : The compound’s hydrophilic groups may affect its environmental persistence and bioavailability.

科学的研究の応用

Medicinal Chemistry Applications

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid has been identified as a promising intermediate in the synthesis of biologically active compounds. Its structural properties allow it to participate in various chemical reactions that yield therapeutically relevant products.

Antimicrobial Properties

Research indicates that derivatives of pyridine carboxylic acids exhibit significant antimicrobial activity. For instance, compounds derived from this compound have shown potential against various bacterial strains, making them candidates for developing new antibiotics .

Anti-Tuberculosis Activity

Pyridine carboxylic acids are known for their anti-tuberculosis properties. The synthesis of this compound derivatives may lead to the discovery of new anti-tubercular agents, enhancing treatment options for tuberculosis .

Biochemistry Applications

In biochemistry, this compound serves as an organic buffer in biological assays. Its ability to maintain pH stability makes it useful in various biochemical experiments, particularly those involving enzymatic reactions .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. By modifying its structure, researchers can explore its effects on specific enzymes related to metabolic pathways, potentially leading to insights into disease mechanisms and therapeutic targets .

Agricultural Applications

The compound is also relevant in agricultural science as an intermediate for synthesizing agrochemicals. Its derivatives can be developed into pesticides or herbicides, contributing to crop protection strategies.

Synthesis of Agricultural Chemicals

The conversion of this compound into more complex structures has been explored for creating effective agricultural chemicals. These compounds can enhance pest resistance and crop yield while minimizing environmental impact .

Case Study: Antimicrobial Activity

A study demonstrated that a series of pyridine derivatives, including those based on this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the pyridine ring can enhance efficacy and selectivity .

Case Study: Enzyme Activity Modulation

Research exploring the modulation of enzyme activity using this compound revealed that specific substitutions could inhibit key metabolic enzymes involved in disease progression, highlighting the compound's potential as a therapeutic agent .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibiotic development, anti-tubercular agents | Significant antimicrobial activity observed |

| Biochemistry | Organic buffer in assays | Maintains pH stability during enzymatic reactions |

| Agricultural Science | Synthesis of pesticides and herbicides | Enhances crop protection strategies |

作用機序

The mechanism of action of 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carboxylic acid group can form ionic bonds with positively charged sites on proteins and enzymes, potentially modulating their activity.

類似化合物との比較

Similar Compounds

5-(Hydroxymethyl)pyridine-2-carboxylic acid: Lacks the methyl group at the 4-position.

4-Methylpyridine-2-carboxylic acid: Lacks the hydroxymethyl group at the 5-position.

5-(Hydroxymethyl)-4-methylpyridine: Lacks the carboxylic acid group at the 2-position.

Uniqueness

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid is unique due to the presence of all three functional groups (hydroxymethyl, methyl, and carboxylic acid) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

生物活性

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid, also known as a derivative of pyridine, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a hydroxymethyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. This unique arrangement contributes to its diverse chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for different microbial strains are summarized in Table 1.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

| Staphylococcus aureus | 0.0048 |

These findings suggest that the compound can be considered a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values ranging from 10 to 20 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Nucleophilic Addition : The hydroxymethyl group may participate in nucleophilic addition reactions, affecting metabolic pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study showed that derivatives of this compound demonstrated enhanced antibacterial activity when modified with electron-donating groups on the pyridine ring, leading to improved efficacy against resistant bacterial strains .

- Cancer Research : In a preclinical model of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups, indicating its potential as an adjunct therapy in cancer treatment .

特性

IUPAC Name |

5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDLPAJQRVSJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。